molecular formula C15H16FNOS B4265278 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide

5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide

Cat. No. B4265278
M. Wt: 277.4 g/mol
InChI Key: LZNOOSVFKHHMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide is a chemical compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as 5F-EMB-PINACA, and it has gained popularity in the research community due to its potential for scientific research applications.

Mechanism of Action

The mechanism of action of 5F-EMB-PINACA involves the activation of CB1 and CB2 receptors in the brain. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for regulating mood and behavior. The activation of these receptors also leads to the inhibition of the release of other neurotransmitters such as glutamate and GABA, which are involved in pain perception and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-EMB-PINACA are similar to those of other synthetic cannabinoids. It has been shown to produce a range of effects such as euphoria, relaxation, and altered perception of time and space. It has also been shown to increase heart rate and blood pressure, and to cause anxiety and paranoia in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 5F-EMB-PINACA in lab experiments is that it is a potent and specific agonist of the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system in a controlled and precise manner. However, one limitation of using 5F-EMB-PINACA is that it has been shown to have a high affinity for the CB1 receptor, which may limit its usefulness in studying the effects of synthetic cannabinoids on the CB2 receptor.

Future Directions

There are several future directions for research on 5F-EMB-PINACA. One area of interest is the development of new drugs that target the endocannabinoid system. Researchers are also interested in studying the long-term effects of synthetic cannabinoids on the brain and behavior. Additionally, there is a need for more research on the effects of synthetic cannabinoids on different populations, such as pregnant women and adolescents. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, such as in the treatment of chronic pain and anxiety disorders.
Conclusion:
In conclusion, 5F-EMB-PINACA is a synthetic cannabinoid that has gained popularity in the research community due to its potential for scientific research applications. Its mechanism of action involves the activation of CB1 and CB2 receptors in the brain, which leads to a range of biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations that need to be considered. Finally, there are several future directions for research on 5F-EMB-PINACA, which may lead to new discoveries and potential therapeutic applications.

Scientific Research Applications

5F-EMB-PINACA has been widely used in scientific research due to its potential for studying the endocannabinoid system. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes such as pain perception, appetite, and mood. Researchers have used 5F-EMB-PINACA to study the effects of synthetic cannabinoids on the endocannabinoid system and to develop new drugs that target these receptors.

properties

IUPAC Name

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c1-2-14-9-12(10-19-14)15(18)17-8-7-11-3-5-13(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOOSVFKHHMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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